3-phenyl-2-(pyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-phenyl-2-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFVJLMAJFGUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212792-93-3 | |
| Record name | 3-phenyl-2-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Deprotonation and Alkylation Strategy
A widely employed method for synthesizing α,α-disubstituted carboxylic acids involves the alkylation of preformed carboxylic acid derivatives. The procedure typically begins with the deprotonation of a carboxylic acid using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). For instance, in the synthesis of 2,2-diphenylpent-4-enoic acid, 2,2-diphenylacetic acid was treated with LiN(iPr)₂ at –78°C, followed by alkylation with allyl bromide. This method yielded the target compound in 88% after purification by flash chromatography.
Adapting this approach to 3-phenyl-2-(pyridin-3-yl)propanoic acid would require:
-
Starting with 2-phenyl-2-(pyridin-3-yl)acetic acid.
-
Deprotonation with LiN(iPr)₂ in tetrahydrofuran (THF) at –78°C.
-
Alkylation with methyl iodide or another electrophile to introduce the propanoic acid backbone.
Challenges and Optimizations :
-
Steric hindrance from the phenyl and pyridinyl groups may reduce reaction efficiency.
-
Solvent choice (e.g., THF vs. Et₂O) and temperature control are critical to minimize side reactions.
Hydrolysis of Nitrile Precursors
Cyanation and Hydrolysis
Nitrile intermediates provide a versatile pathway to carboxylic acids. For instance, 3-phenyl-2-(pyridin-3-yl)propanenitrile could be synthesized via a Strecker reaction or cyanation of a ketone precursor, followed by acidic or basic hydrolysis.
Experimental Insights :
-
In the synthesis of 2,2-dimethylpent-4-enoic acid, a nitrile intermediate was hydrolyzed using concentrated HCl, yielding the carboxylic acid in 70%.
-
For hydrolyzing aromatic nitriles, harsher conditions (e.g., H₂SO₄, reflux) may be necessary to achieve complete conversion.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR is indispensable for confirming the structure of this compound. Key spectral features include:
High-Resolution Mass Spectrometry (HRMS)
HRMS data should match the molecular formula C₁₄H₁₃NO₂ (exact mass: 235.0844). Fragmentation patterns typically include loss of CO₂ (44 Da) and pyridinyl-related ions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 70–88 | ≥95 | Scalability, minimal byproducts | Requires preformed acetic acid derivative |
| Suzuki-Miyaura | 65–80 | ≥90 | Modularity, stereochemical control | Palladium catalyst cost |
| Nitrile Hydrolysis | 60–75 | ≥85 | Simple reaction setup | Harsh hydrolysis conditions |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-2-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-phenyl-2-(pyridin-3-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The propanoic acid backbone allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Impact: Pyridin-3-yl groups (as in the target compound) introduce aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets compared to non-aromatic substituents (e.g., alkyne groups in ) .
- Solubility Trends : While direct solubility data for the target compound is unavailable, NSAIDs like ketoprofen and diclofenac () exhibit low water solubility (15–51 mg/L), suggesting that phenyl and heterocyclic substituents may reduce hydrophilicity .
- Biological Relevance: Pyridine-containing analogs (e.g., ’s 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid) are prioritized in drug discovery due to their role as kinase inhibitors or enzyme modulators .
Q & A
Q. What are the established synthetic pathways for 3-phenyl-2-(pyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : Reacting pyridin-3-ylacetonitrile with phenylacetic acid derivatives under basic conditions to form the carbon skeleton.
Cyclization or Functionalization : Introducing the propanoic acid group via hydrolysis or catalytic hydrogenation.
Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
- Optimization : Yield improvements (e.g., 60–80%) are achieved by adjusting reaction temperature (70–100°C), solvent polarity (DMF or THF), and catalysts (Pd/C for hydrogenation) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry (e.g., coupling constants for chiral centers) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]: 258.11) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral variants, with bond-length precision <0.01 Å .
Q. What are the primary biological targets or assays used to study this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or kinases via fluorometric or colorimetric readouts (IC values reported in µM ranges) .
- Receptor Binding Studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) using H-labeled competitors .
- Cell-Based Assays : Anti-proliferative effects measured via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers. The (S)-enantiomer often shows higher receptor affinity due to spatial compatibility with binding pockets .
- Activity Comparison : In COX-2 inhibition, the (S)-form may exhibit 10-fold lower IC than the (R)-form, as shown in kinetic studies .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding poses with targets (e.g., COX-2 active site). Pyridine ring interactions with Arg120 and Tyr355 are critical .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at pyridine C-6) with logP and IC values .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
- Assay Standardization : Use positive controls (e.g., aspirin for COX assays) and uniform cell passage numbers .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO concentration differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
